7-Aminoquinoline-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, supported by ab initio quantum-chemical calculations to propose a plausible mechanism for their formation (Rudenko et al., 2012). Another synthesis approach for related compounds includes a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange to produce 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (Dumont & Slegers, 2010).
Molecular Structure Analysis
The molecular and crystal structures of certain quinoline derivatives, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been determined through X-ray structural analysis, highlighting the diverse structural possibilities within this class of compounds (Rudenko et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can vary widely, with specific functional groups influencing the reaction pathways and outcomes. For example, the synthesis and bromination of 8-methylquinoline-5-carboxylic acid demonstrate the compound's reactivity and the potential for further functionalization (Gracheva & Tochilkin, 1980).
Physical Properties Analysis
While specific details on the physical properties of 7-aminoquinoline-5-carboxylic acid are not directly available, related compounds within the quinoline family exhibit diverse physical properties that can be influenced by substitutions at various positions on the quinoline core. These properties are essential for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and material science. For instance, the study of microwave-irradiated synthesis highlights the efficiency of producing 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, showcasing the compound's versatility and potential for generating a broad spectrum of derivatives with varying properties (Bhatt & Agrawal, 2010).
Scientific Research Applications
Antimicrobial and Antitumor Activities
Antimicrobial and Cytotoxic Properties : 7-Amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid, a derivative of 7-Aminoquinoline-5-carboxylic acid, showed diminished antimicrobial and cytotoxic properties compared to naturally occurring antitumor antibiotics like streptonigrin and lavendamycin (Boger et al., 1987).
Colorimetric Reagent for Ruthenium Detection : 5-Aminoquinoline-8-carboxylic acid, a related compound, has been utilized as a colorimetric reagent for detecting ruthenium (Breckenridge & Singer, 1947).
Antibacterial Properties of Fluoroquinolones : Novel fluoroquinolone derivatives, including some with 7-aminoquinoline moieties, demonstrated significant antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Synthesis and Biological Evaluation of Quinolines : Novel quinoline derivatives, including those with 7-aminoquinoline structures, showed potent antibacterial activity against respiratory pathogens (Odagiri et al., 2018).
Synthesis and Chemical Properties
Synthesis Techniques : Various synthetic methods have been explored for creating 7-aminoquinoline derivatives, including microwave-irradiated synthesis, which showed promising antimicrobial activity (Bhatt & Agrawal, 2010).
Photolabile Protecting Groups : 7-Aminoquinoline derivatives have been investigated as photolabile protecting groups for carboxylic acids, demonstrating potential for in vivo use due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Anticancer Activity
- Breast Cancer Cell Line Treatment : Derivatives of 1,2-dihydroquinoline-3-carboxylic acid, a compound related to 7-aminoquinoline, exhibited significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 7-Aminoquinoline-5-carboxylic acid, have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on further exploring the medicinal potential of 7-Aminoquinoline-5-carboxylic acid and developing more efficient and environmentally friendly synthesis methods .
properties
IUPAC Name |
7-aminoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUCCOJYSYZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinoline-5-carboxylic acid |
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